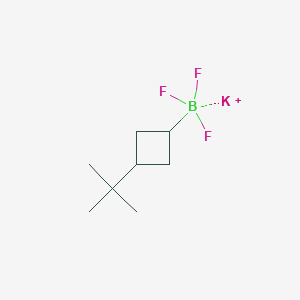
Potassium (3-(tert-butyl)cyclobutyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide is a chemical compound with the molecular formula C8H15BF3K and a molecular weight of 218.11 g/mol . This compound is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-tert-butylcyclobutyl)trifluoroboranuide typically involves the reaction of 3-tert-butylcyclobutylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of potassium (3-tert-butylcyclobutyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted boron compounds .
Scientific Research Applications
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (3-tert-butylcyclobutyl)trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of stable boron-containing products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium (3-tert-butylcyclobutyl)trifluoroboranuide is unique due to its tert-butylcyclobutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions requiring bulky substituents or specific electronic characteristics .
Properties
Molecular Formula |
C8H15BF3K |
|---|---|
Molecular Weight |
218.11 g/mol |
IUPAC Name |
potassium;(3-tert-butylcyclobutyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-8(2,3)6-4-7(5-6)9(10,11)12;/h6-7H,4-5H2,1-3H3;/q-1;+1 |
InChI Key |
JZCYFLSFJACXGF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC(C1)C(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















